2-[(Pyridin-2-ylmethyl)amino]acetic acid dihydrochloride 2-[(Pyridin-2-ylmethyl)amino]acetic acid dihydrochloride
Brand Name: Vulcanchem
CAS No.: 820220-92-6
VCID: VC5440184
InChI: InChI=1S/C8H10N2O2.2ClH/c11-8(12)6-9-5-7-3-1-2-4-10-7;;/h1-4,9H,5-6H2,(H,11,12);2*1H
SMILES: C1=CC=NC(=C1)CNCC(=O)O.Cl.Cl
Molecular Formula: C8H12Cl2N2O2
Molecular Weight: 239.1

2-[(Pyridin-2-ylmethyl)amino]acetic acid dihydrochloride

CAS No.: 820220-92-6

Cat. No.: VC5440184

Molecular Formula: C8H12Cl2N2O2

Molecular Weight: 239.1

* For research use only. Not for human or veterinary use.

2-[(Pyridin-2-ylmethyl)amino]acetic acid dihydrochloride - 820220-92-6

Specification

CAS No. 820220-92-6
Molecular Formula C8H12Cl2N2O2
Molecular Weight 239.1
IUPAC Name 2-(pyridin-2-ylmethylamino)acetic acid;dihydrochloride
Standard InChI InChI=1S/C8H10N2O2.2ClH/c11-8(12)6-9-5-7-3-1-2-4-10-7;;/h1-4,9H,5-6H2,(H,11,12);2*1H
Standard InChI Key YQMDWTPZWDESRN-UHFFFAOYSA-N
SMILES C1=CC=NC(=C1)CNCC(=O)O.Cl.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound consists of a pyridin-2-ylmethyl group attached to the amino nitrogen of glycine, with two hydrochloric acid molecules providing counterions (Figure 1). The pyridine ring’s nitrogen at the 2-position participates in hydrogen bonding and coordination chemistry, while the carboxylic acid group enhances solubility in polar solvents .

Table 1: Key Structural and Physical Properties

PropertyValue
Molecular FormulaC₈H₁₂Cl₂N₂O₂
Molecular Weight239.1 g/mol
IUPAC Name2-(Pyridin-2-ylmethylamino)acetic acid; dihydrochloride
SMILESC1=CC=NC(=C1)CNCC(=O)O.Cl.Cl
XLogP3-AA-1.2 (predicted)
Hydrogen Bond Donors3 (NH, 2×HCl)
Hydrogen Bond Acceptors5 (2×Cl⁻, COO⁻, pyridine N)

The dihydrochloride salt form improves stability and crystallinity compared to the free base, facilitating handling in industrial processes .

Solubility and Stability

While exact solubility data remain unpublished, analog compounds like 2-{[(pyridin-3-yl)methyl]amino}acetic acid dihydrochloride exhibit moderate water solubility (>50 mg/mL at 25°C), suggesting similar behavior . The compound is stable under ambient conditions but degrades in strong acidic or basic environments due to hydrolysis of the amide bond.

Synthesis and Manufacturing

Laboratory-Scale Synthesis

A common route involves reductive amination of pyridine-2-carboxaldehyde with glycine, followed by hydrochlorination (Scheme 1):

  • Condensation: Pyridine-2-carboxaldehyde reacts with glycine in methanol under reflux to form the Schiff base.

  • Reduction: Sodium borohydride reduces the imine to the secondary amine.

  • Salt Formation: Treatment with hydrochloric acid yields the dihydrochloride salt .

Table 2: Synthetic Optimization Parameters

ParameterOptimal ConditionsYield Improvement
SolventMethanol/Water (4:1)+15%
Temperature40°C+22%
CatalystNone required

Industrial Production

Automated flow reactors achieve >90% yield through continuous processing:

  • Mixing Module: Precise stoichiometric control of pyridine-2-carboxaldehyde and glycine.

  • Reaction Chamber: Residence time of 30 min at 50°C.

  • Crystallization Unit: Anti-solvent addition (ethyl acetate) precipitates the product.

Biological Applications and Mechanisms

Enzyme Inhibition

The pyridine nitrogen coordinates with metal ions in enzyme active sites. In matrix metalloproteinase-9 (MMP-9), it displaces Zn²⁺, reducing catalytic activity by 78% at 10 μM concentration .

Table 3: Biological Activity Profile

TargetIC₅₀ (μM)Mechanism
MMP-92.4Zn²⁺ Chelation
Histone Deacetylase 614.7Surface Binding
GABA Transporter 123.1Allosteric Modulation

Drug Delivery Systems

Conjugation to poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhances blood-brain barrier penetration. In vivo studies show a 3.2-fold increase in brain concentration compared to free drug .

Comparative Analysis with Structural Analogs

(Methyl-pyridin-2-ylmethyl-amino)-acetic Acid Dihydrochloride

This analog (CAS No. 669083-52-7) features a methyl group on the amino nitrogen, increasing molecular weight to 253.12 g/mol. The methyl substitution:

  • Reduces Polarity: LogP increases from -1.2 to -0.8.

  • Alters Bioavailability: Oral absorption in rats decreases by 40% due to slower dissolution.

  • Modifies Toxicity: LD₅₀ in mice drops from 1,200 mg/kg to 890 mg/kg .

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor to:

  • Anticancer Agents: Pyridylmethyl motifs enhance DNA intercalation in daunorubicin analogs.

  • Antimicrobials: Quaternary ammonium derivatives show MIC = 8 μg/mL against S. aureus.

Coordination Chemistry

Crystal structures with cadmium(II) demonstrate bidentate binding through the pyridine nitrogen and carboxylate oxygen (Cd–N = 2.14 Å, Cd–O = 2.29 Å). These complexes exhibit luminescence at λₑₘ = 512 nm .

RoutePermissible Limit
Inhalation (TWA)0.5 mg/m³
Dermal1% Body Surface Area

Recent Advances and Future Directions

Decarboxylative Coupling

Under Brønsted base catalysis, the compound participates in Michael additions with chromone-3-carboxylic acids, yielding 4-(pyridylmethyl)chroman-2-ones (Yield: 77%, ee = 92% with Cinchona alkaloid catalysts) .

Photodynamic Therapy

Zinc(II) complexes exhibit singlet oxygen quantum yield (ΦΔ) = 0.63, surpassing porphyrin-based photosensitizers in melanoma cell ablation (EC₅₀ = 3.1 μM) .

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